(2R)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride acts as a potent and selective inhibitor of the LSD1 enzyme []. LSD1 is a flavin-dependent amine oxidase that catalyzes the demethylation of histone H3 lysine 4 (H3K4) and plays a crucial role in gene expression regulation []. While the exact mechanism of inhibition by (2R)-1-[(cyclopropylmethyl)amino]propan-2-ol hydrochloride is not detailed in the provided papers, it likely involves binding to the active site of LSD1, preventing its interaction with its substrate, and thereby inhibiting its enzymatic activity.
(2R)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride, under the developmental name TAK-418, shows promise in treating neurodevelopmental disorders []. Research indicates that epigenetic dysregulation contributes to conditions like autism spectrum disorder (ASD) []. TAK-418, by inhibiting LSD1, normalizes gene expression in animal models of ASD induced by maternal exposure to valproate or poly I:C []. These findings suggest that TAK-418 could be developed as a potential therapeutic agent for neurodevelopmental disorders by targeting and modulating epigenetic mechanisms.
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1
CAS No.: